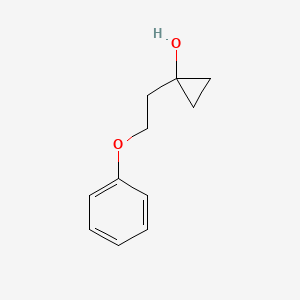
1-(2-Phenoxyethyl)cyclopropan-1-ol
Vue d'ensemble
Description
“1-(2-Phenoxyethyl)cyclopropan-1-ol” is a chemical compound with the CAS Number: 1247788-92-6 . It has a molecular weight of 178.23 . It is in powder form .
Molecular Structure Analysis
The molecular formula of “1-(2-Phenoxyethyl)cyclopropan-1-ol” is C11H14O2 . The InChI code is 1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 .Physical And Chemical Properties Analysis
“1-(2-Phenoxyethyl)cyclopropan-1-ol” is a powder . It is stored at a temperature of -10 degrees .Applications De Recherche Scientifique
Novel Synthesis Methods
A study by Derosa et al. (2018) introduces a scalable Chan-Lam cyclopropylation reaction that is operationally convenient and provides a strategic synthesis route for cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method employs copper catalysis and oxygen as the terminal oxidant, highlighting its potential in medicinal chemistry campaigns for the synthesis of small molecules with cyclopropane-heteroatom linkages, which are challenging to prepare using existing methods (Derosa et al., 2018).
Mechanistic Insights into Enzymatic Hydroxylation
Research on the cytochrome P450-catalyzed hydroxylation of hydrocarbons by Atkinson et al. (1994) elucidates the kinetic deuterium isotope effects and provides insights into the enzymatic mechanisms underlying the formation of alcohols and phenols from cyclopropane derivatives. This study is foundational for understanding the enzymatic processes involved in the hydroxylation of cyclopropanes, contributing to the broader knowledge of enzymatic reactions in drug metabolism and synthesis (Atkinson et al., 1994).
Anesthetic Gas Target Discovery
Gruss et al. (2004) discovered that certain two-pore-domain K+ channels are novel targets for the anesthetic gases xenon, nitrous oxide, and cyclopropane. This finding adds a new dimension to the understanding of how these gases function as anesthetics, suggesting that modulation of these channels could be a mechanism through which these agents exert their pharmacological effects. This research opens new avenues for the design of anesthetics and the study of anesthesia mechanisms (Gruss et al., 2004).
Hydrogen-Bonding Effects on Radical Stability
A study by Lucarini et al. (2003) on the hydrogen-bonding effects on the properties of phenoxyl radicals provides critical insights into the stabilization mechanisms of radicals through hydrogen bonding. This research contributes to the understanding of radical stability and reactivity, which is essential in the field of organic chemistry and radical-based drug design (Lucarini et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYVGIXRROCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCOC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)cyclopropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



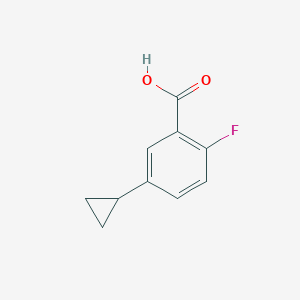
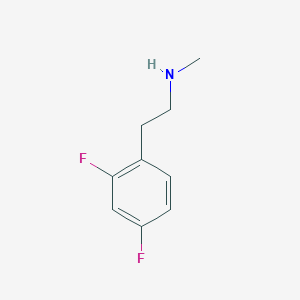
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)
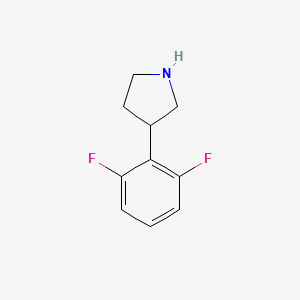
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
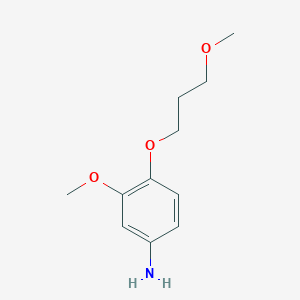
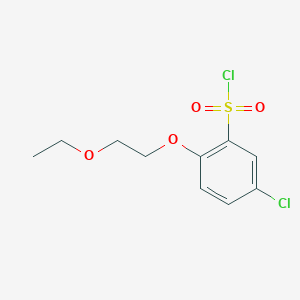
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
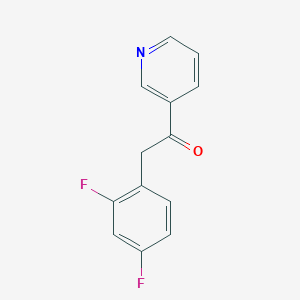
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
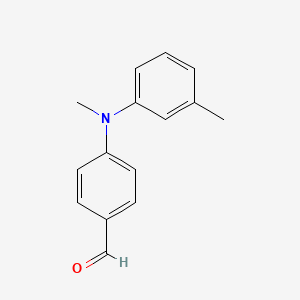
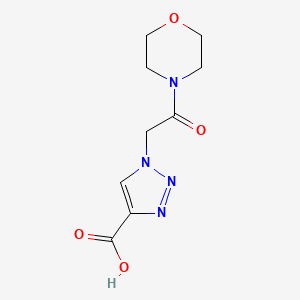
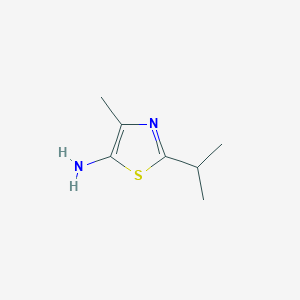
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)